molecular formula C16H15NO3 B8652760 4-Isopropyl-4'-nitrobenzophenone

4-Isopropyl-4'-nitrobenzophenone

Cat. No.: B8652760
M. Wt: 269.29 g/mol
InChI Key: JNBDAKKBGPZEQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropyl-4'-nitrobenzophenone is a substituted benzophenone derivative characterized by an isopropyl group (-C₃H₇) at the 4-position and a nitro group (-NO₂) at the 4'-position of the benzophenone backbone. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. Its structure combines electron-donating (isopropyl) and electron-withdrawing (nitro) groups, which influence its electronic properties, solubility, and reactivity. For instance, the nitro group enhances electrophilicity, making it suitable for nucleophilic substitution reactions, while the isopropyl group may improve lipophilicity .

Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

(4-nitrophenyl)-(4-propan-2-ylphenyl)methanone

InChI

InChI=1S/C16H15NO3/c1-11(2)12-3-5-13(6-4-12)16(18)14-7-9-15(10-8-14)17(19)20/h3-11H,1-2H3

InChI Key

JNBDAKKBGPZEQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Selected Benzophenone Derivatives

Compound Substituents Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Solubility
4-Isopropyl-4'-nitrobenzophenone 4-Isopropyl, 4'-NO₂ C₁₆H₁₅NO₃ 269.30 Data Unavailable Data Unavailable Likely lipophilic
4-Chloro-4'-nitrobenzophenone 4-Cl, 4'-NO₂ C₁₃H₈ClNO₃ 277.66 154–156 >300 Soluble in organic solvents
4-Methoxy-4'-nitrobenzophenone 4-OCH₃, 4'-NO₂ C₁₄H₁₁NO₄ 257.24 120–122 Data Unavailable Stable in alcohols
4-Aminobenzophenone 4-NH₂ C₁₃H₁₁NO 197.23 94–96 335 Soluble in ethanol
4-N-Butyl-4'-iodobenzophenone 4-C₄H₉, 4'-I C₁₇H₁₇IO 364.22 Data Unavailable Data Unavailable Insoluble in water

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: Nitro (-NO₂) and chloro (-Cl) groups reduce electron density at the aromatic ring, enhancing electrophilicity and reactivity in substitution reactions. Methoxy (-OCH₃) and amino (-NH₂) groups increase electron density, favoring electrophilic aromatic substitution but reducing stability under oxidative conditions .
  • Solubility Trends: Lipophilic substituents like isopropyl and butyl improve solubility in non-polar solvents, while polar groups (e.g., -NO₂, -NH₂) enhance solubility in polar aprotic solvents .
  • Thermal Stability: Nitro-substituted derivatives (e.g., 4-Chloro-4'-nitrobenzophenone) exhibit higher melting points (>150°C) compared to amino-substituted analogs (94–96°C) due to stronger intermolecular interactions .

Key Insights:

  • Nitro Group Utility: The nitro group in 4-Isopropyl-4'-nitrobenzophenone facilitates photoreduction processes, making it valuable in light-induced polymerization systems. This contrasts with 4-Methoxy-4'-nitrobenzophenone, where the methoxy group stabilizes excited states, improving photoinitiation efficiency .
  • Amino Group Limitations: While 4-Aminobenzophenone is versatile in diazo chemistry, its susceptibility to oxidation restricts its use in oxidative environments compared to nitro-substituted analogs .

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